molecular formula C26H27N3O2 B244775 N-[4-[4-(2-methylbenzoyl)piperazin-1-yl]phenyl]-2-phenylacetamide

N-[4-[4-(2-methylbenzoyl)piperazin-1-yl]phenyl]-2-phenylacetamide

Cat. No.: B244775
M. Wt: 413.5 g/mol
InChI Key: HYOORCKZXPJNHZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[4-[4-(2-methylbenzoyl)piperazin-1-yl]phenyl]-2-phenylacetamide is a synthetic compound belonging to the piperazine class of chemicals Piperazine derivatives are known for their wide range of biological and pharmaceutical activities, making them valuable in various fields of research and industry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-[4-(2-methylbenzoyl)piperazin-1-yl]phenyl]-2-phenylacetamide typically involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Key steps include:

    Batch or Continuous Flow Reactors: Utilizing batch or continuous flow reactors to control reaction parameters such as temperature, pressure, and reaction time.

    Purification Techniques: Employing purification techniques like recrystallization, chromatography, and distillation to isolate and purify the final product.

Chemical Reactions Analysis

Types of Reactions

N-[4-[4-(2-methylbenzoyl)piperazin-1-yl]phenyl]-2-phenylacetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of oxidized derivatives with altered functional groups.

    Reduction: Formation of reduced derivatives with hydrogenated functional groups.

    Substitution: Formation of substituted derivatives with new functional groups replacing the original ones.

Mechanism of Action

The mechanism of action of N-[4-[4-(2-methylbenzoyl)piperazin-1-yl]phenyl]-2-phenylacetamide involves its interaction with specific molecular targets and pathways:

Properties

Molecular Formula

C26H27N3O2

Molecular Weight

413.5 g/mol

IUPAC Name

N-[4-[4-(2-methylbenzoyl)piperazin-1-yl]phenyl]-2-phenylacetamide

InChI

InChI=1S/C26H27N3O2/c1-20-7-5-6-10-24(20)26(31)29-17-15-28(16-18-29)23-13-11-22(12-14-23)27-25(30)19-21-8-3-2-4-9-21/h2-14H,15-19H2,1H3,(H,27,30)

InChI Key

HYOORCKZXPJNHZ-UHFFFAOYSA-N

SMILES

CC1=CC=CC=C1C(=O)N2CCN(CC2)C3=CC=C(C=C3)NC(=O)CC4=CC=CC=C4

Canonical SMILES

CC1=CC=CC=C1C(=O)N2CCN(CC2)C3=CC=C(C=C3)NC(=O)CC4=CC=CC=C4

Origin of Product

United States

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